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Compound of Interest

Compound Name: 6-Propylpyridazin-3-amine

Cat. No.: B15050259

An in-depth guide for researchers, scientists, and drug development professionals.
Introduction:

6-Propylpyridazin-3-amine is a substituted pyridazine derivative of interest in medicinal
chemistry and drug discovery due to its structural similarity to biologically active compounds.
The pyridazine core is a key pharmacophore in various therapeutic agents. A thorough
understanding of the spectral characteristics of 6-Propylpyridazin-3-amine is fundamental for
its identification, characterization, and quality control in synthetic and developmental pipelines.
This document provides a summary of available spectral data (Nuclear Magnetic Resonance,
Infrared Spectroscopy, and Mass Spectrometry) for 6-Propylpyridazin-3-amine.

Challenges in Data Acquisition:

A comprehensive search of publicly available scientific databases and literature has revealed a
significant scarcity of experimental spectral data specifically for 6-Propylpyridazin-3-amine.
While data for structurally related analogs such as 6-isopropylpyridazin-3-amine, 3-amino-6-
propoxypyridazine, and 6-amino-3-chloropyridazine are accessible, direct experimental spectra
for the target compound could not be located. The information presented herein is therefore
based on predicted values and analysis of related structures, which can serve as a preliminary
guide for researchers.

Predicted Spectral Data
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Due to the absence of experimental data, the following tables summarize predicted spectral

features for 6-Propylpyridazin-3-amine. These predictions are based on established

principles of spectroscopy and data from analogous compounds.

Table 1: Predicted *H NMR Spectral Data for 6-Propylpyridazin-3-amine

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~72-74 Doublet 1H H-4 (Pyridazine ring)
~6.7-6.9 Doublet 1H H-5 (Pyridazine ring)
~5.0-55 Broad Singlet 2H -NH:z
-CH2- (Propyl group, a
~26-28 Triplet 2H ) (Propyl group
to ring)
-CH2- (Propyl group,
~16-1.8 Sextet 2H ) (Propyl group. B
to ring)
~09-11 Triplet 3H -CHs (Propyl group)

Solvent: CDCIs or DMSO-ds. Chemical shifts are approximate and can vary based on solvent

and experimental conditions.

Table 2: Predicted 13C NMR Spectral Data for 6-Propylpyridazin-3-amine
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Chemical Shift (6, ppm)

Assignment

~ 160 - 165 C-3 (Attached to -NH2)

~ 155 - 160 C-6 (Attached to propyl group)
~125-130 C-4

~115-120 C-5

~30-35 -CHz- (Propyl group, a to ring)
~20-25 -CHz- (Propyl group, B to ring)
~13-15 -CHs (Propyl group)

Solvent: CDCIs or DMSO-de. Chemical shifts are approximate.

Table 3: Predicted Key IR Absorption Bands for 6-Propylpyridazin-3-amine

Wavenumber ) ) . .
Intensity Vibration Functional Group
(cm™)
N-H Stretch
3300 - 3500 Medium, Sharp (asymmetric & Primary Amine (-NHz)
symmetric)
2850 - 2960 Medium C-H Stretch (aliphatic)  Propyl Group
1600 - 1650 Strong N-H Bend (scissoring)  Primary Amine (-NH2)
1450 - 1580 Medium to Strong C=C and C=N Stretch  Pyridazine Ring
1300 - 1400 Medium C-N Stretch Aryl Amine

Table 4: Predicted Mass Spectrometry Data for 6-Propylpyridazin-3-amine
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miz lon

137.11 [M]* (Molecular lon)
108.09 [M - C2Hs]*

95.06 [M - CsHe]*

Molecular Formula: C7H11N3. Exact Mass: 137.0953.

Experimental Protocols

As no specific experimental data was found, a general protocol for the acquisition of spectral
data for a novel compound like 6-Propylpyridazin-3-amine is provided below.

General Workflow for Spectral Analysis:
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Synthesis & Purification

Synthesis of
6-Propylpyridazin-3-amine
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(e.g., Chromatography, Recrystallization)

Sample Breparation Sample Preparation Sample Preparation
(Dissolution in deuterated solvent) e.g., KBr pellet, thin filin) (Dissolution and injection)

Spectroscopic Analysis

NMR Spectroscopy

(*H, 13C) IR Spectroscopy Mass Spectrometry

Data Intelpretation

Structure Elucidation
/ &
Data Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a
target compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of purified 6-Propylpyridazin-3-amine
in a suitable deuterated solvent (e.g., CDCl3, DMSO-de) in an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

H NMR Acquisition: Acquire proton NMR spectra with a standard pulse sequence. Typical
parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire carbon-13 NMR spectra using a proton-decoupled pulse
sequence. A wider spectral width (0-200 ppm) is necessary, and a larger number of scans
will be required due to the lower natural abundance of 13C.

. Infrared (IR) Spectroscopy:

Sample Preparation: Prepare the sample using an appropriate method such as a KBr
(potassium bromide) pellet, a thin film on a salt plate (for oils), or using an Attenuated Total
Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). Acquire a
background spectrum of the empty sample holder first, which is then automatically
subtracted from the sample spectrum.

. Mass Spectrometry (MS):

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g.,
methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done
via direct infusion or coupled with liquid chromatography. For El, the sample is often
introduced via a direct insertion probe. Acquire the mass spectrum over a relevant m/z
range.
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Logical Relationship of Spectral Data for Structure Confirmation:
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Caption: Interrelation of different spectroscopic techniques for the structural elucidation of a
molecule.

Conclusion:

While experimental spectral data for 6-Propylpyridazin-3-amine is not readily available in the
public domain, this guide provides a predictive framework for its *H NMR, 13C NMR, IR, and MS
characteristics. The provided general experimental protocols and logical workflows offer a
robust starting point for researchers aiming to synthesize and characterize this compound. The
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generation and publication of experimental data for 6-Propylpyridazin-3-amine would be a
valuable contribution to the chemical and pharmaceutical sciences.

 To cite this document: BenchChem. [Spectral Data Analysis of 6-Propylpyridazin-3-amine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15050259#6-propylpyridazin-3-amine-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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